
赤藓红钠
描述
Synthesis Analysis
The synthesis of erythrosine sodium involves complex chemical reactions, often starting with the base compound and undergoing various steps to achieve the final dye. While specific synthesis pathways for erythrosine sodium are not detailed in the provided studies, the synthesis of related compounds, such as D-erythro-sphingosine, involves key transformations like regioselective opening and cross-metathesis, indicating the intricate processes involved in creating such compounds (Torssell & Somfai, 2004).
Molecular Structure Analysis
The molecular structure of erythrosine sodium is characterized by its xanthene backbone, which is crucial for its coloring properties. The presence of iodine atoms within its structure distinguishes erythrosine from other dyes, such as sodium fluorescein, affecting its toxicity and chemical behavior (Yankell & Loux, 1977). This structural aspect is critical for its function and interactions with other molecules.
Chemical Reactions and Properties
Erythrosine's chemical properties are influenced by its molecular structure. Studies on its adsorption using materials like hen feathers and waste materials indicate its affinity for various substrates, highlighting its chemical reactivity and potential for removal from wastewater (Gupta et al., 2006). These studies reflect on erythrosine's environmental impact and the methods for its mitigation.
Physical Properties Analysis
The physical properties of erythrosine sodium, such as solubility and color stability, are essential for its application in various industries. The interaction of erythrosine with polymers like polyvinylpyrrolidone (PVP) affects its stability and solubility, which is crucial for its use in pharmaceutical formulations (Anderson & Boyce, 1969).
Chemical Properties Analysis
The chemical behavior of erythrosine sodium in different environments, including its protolytic and tautomeric equilibria, is significant for its effectiveness as a dye. Understanding these chemical properties allows for the optimization of erythrosine sodium in various applications, ensuring its desired performance in products (Freitas et al., 2020).
科学研究应用
食用色素
赤藓红钠因其鲜艳的粉红色而被广泛用作食用色素。 它赋予多种食品颜色,包括糖果、冰棍和蛋糕装饰凝胶 。尽管其应用广泛,但重要的是要注意其应用须经监管部门批准,并因国家而异。
生物染色
在微生物学和组织学中,赤藓红钠用作生物染色剂。 它通过与特定的生物分子结合,帮助在显微镜下观察细胞成分,从而帮助识别和研究细胞结构 。
牙菌斑显示剂
牙科使用赤藓红钠作为牙菌斑显示剂。 当在口腔中使用时,它会与牙菌斑结合,将其染色并使其可见。 这种应用有助于牙医和患者识别需要更彻底清洁的区域 。
放射不透性介质
赤藓红钠在医学影像中用作放射不透性介质。 其高碘含量使其能够吸收X射线,在影像研究中提供对比度,这对于诊断某些疾病至关重要 。
照相胶片
该化合物用作正色照相胶片的增感剂。 它提高胶片对光线的敏感度,特别是在光谱的绿色区域,这对于在黑白摄影中获得更好的对比度至关重要 。
光氧化还原催化剂
在有机化学领域,赤藓红钠被用作可见光光氧化还原催化剂。 它在可见光下促进化学反应,为合成提供一种更可持续和节能的方法 。
印刷油墨
赤藓红钠的应用扩展到印刷行业,用作印刷油墨。 其鲜艳的颜色和在各种条件下的稳定性使其适合印刷鲜艳持久的照片 。
食品安全与监管研究
对赤藓红钠的安全性和监管方面进行了大量研究。 研究重点关注其代谢命运、潜在健康影响和监管状况,这对确保消费者安全至关重要 。
作用机制
Target of Action
Erythrosine Sodium, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring
Mode of Action
It is known that it is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .
Biochemical Pathways
It is known that it is used as a food coloring, printing ink, biological stain, dental plaque disclosing agent, radiopaque medium, sensitizer for orthochromatic photographic films, and visible light photoredox catalyst .
Result of Action
A study conducted in 1990 concluded that chronic ingestion of erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by thyroid stimulating hormone (tsh) .
Action Environment
The action, efficacy, and stability of Erythrosine Sodium can be influenced by various environmental factors. For instance, it is subject to photodegradation . Furthermore, its use is regulated differently in various countries. For example, it is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .
属性
IUPAC Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNWAYUJNWZRM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6I4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015598 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
568-63-8, 16423-68-0 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrosin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROSINE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TL7LH93FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?
A: Research indicates that Erythrosine sodium can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, Erythrosine sodium degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []
Q2: Is Erythrosine sodium a suitable colorant for tablets containing phenylbutazone?
A: Given its photodegradative effect on phenylbutazone, Erythrosine sodium is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.
Q3: Does Erythrosine sodium affect the stability of other colorants used in pharmaceutical formulations?
A: Interestingly, research suggests that Erythrosine sodium exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that Erythrosine sodium might be more susceptible to fading under light exposure compared to these other colorants.
Q4: Are there methods to improve the light stability of pharmaceutical colorants like Erythrosine sodium?
A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than Erythrosine sodium. [] This approach could potentially improve the light stability of Erythrosine sodium as well.
Q5: Beyond its use as a colorant, are there other applications for Erythrosine sodium in analytical chemistry?
A: Yes, Erythrosine sodium can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of Erythrosine sodium beyond its role as a color additive.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



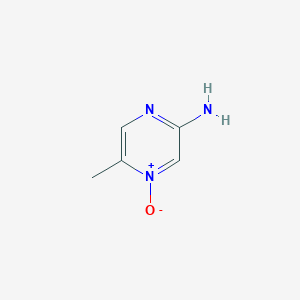
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
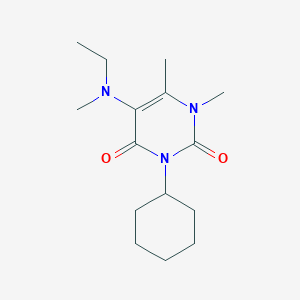


![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
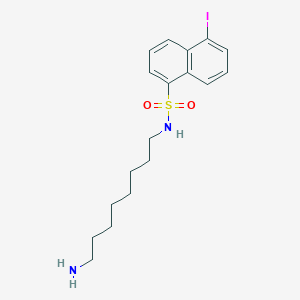
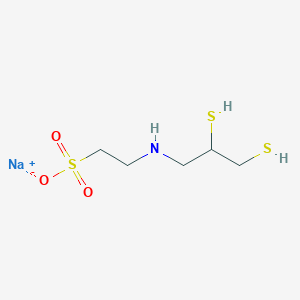
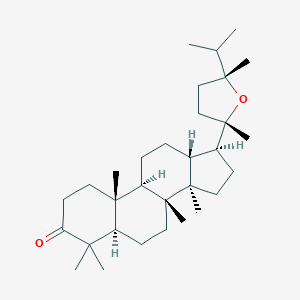

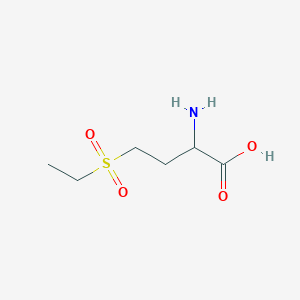
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)